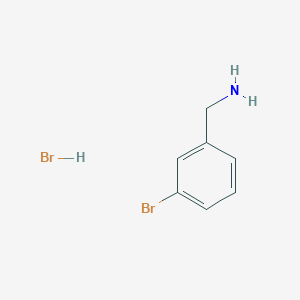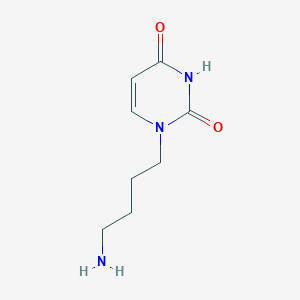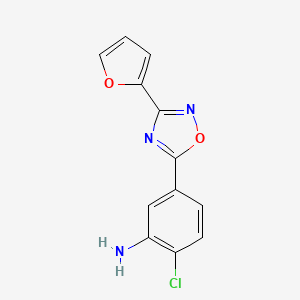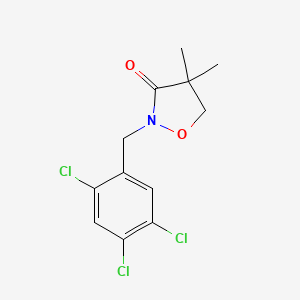
4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one
描述
4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one is a heterocyclic organic compound that contains an oxazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one typically involves the reaction of 2,4,5-trichlorobenzyl chloride with 4,4-dimethyl-1,2-oxazolidin-3-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichlorophenyl group, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical intermediates.
作用机制
The mechanism of action of 4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis, resulting in antimicrobial activity .
相似化合物的比较
Similar Compounds
Thiazoles: Compounds with a similar heterocyclic structure, known for their diverse biological activities.
Triazoles: Another class of heterocyclic compounds with similar applications in medicine and industry.
Uniqueness
4,4-Dimethyl-2-(2,4,5-trichlorobenzyl)isoxazolidin-3-one is unique due to its specific substitution pattern and the presence of the oxazolidinone ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
81778-12-3 |
|---|---|
分子式 |
C12H12Cl3NO2 |
分子量 |
308.6 g/mol |
IUPAC 名称 |
4,4-dimethyl-2-[(2,4,5-trichlorophenyl)methyl]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H12Cl3NO2/c1-12(2)6-18-16(11(12)17)5-7-3-9(14)10(15)4-8(7)13/h3-4H,5-6H2,1-2H3 |
InChI 键 |
XZRQUDHPTBDXRO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CON(C1=O)CC2=CC(=C(C=C2Cl)Cl)Cl)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
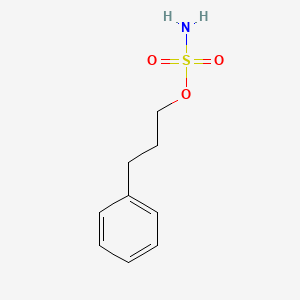
![3-[1-(Dimethylamino)cyclopropyl]-1-propanol](/img/structure/B8640839.png)
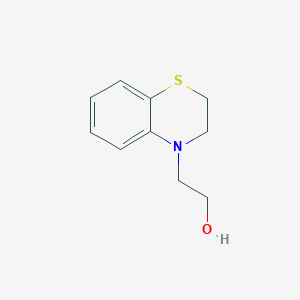
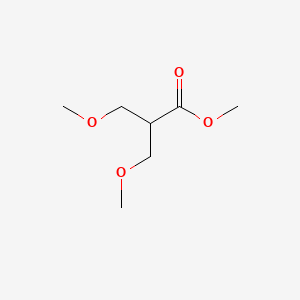

![2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoic acid](/img/structure/B8640869.png)
![{2-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-benzoxazol-6-yl}methanol](/img/structure/B8640876.png)
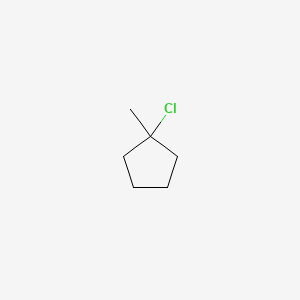
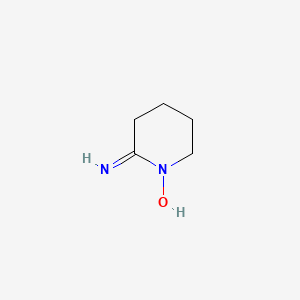
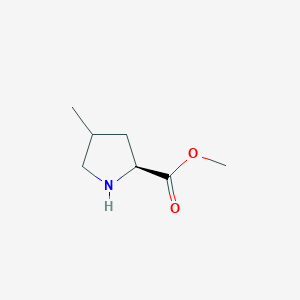
![(3,4,5,6-Tetrahydro-2H-[1,4']bipyridinyl-4-yl)-carbamic acid tert-butyl ester](/img/structure/B8640916.png)
